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molecular formula C11H10N2O4 B2809851 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 446830-63-3

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No. B2809851
M. Wt: 234.211
InChI Key: OEEFADFZZDUNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07064218B2

Procedure details

To 3.69 g (15.75 mmol) of commercial ethyl 5-Nitro-2-carboxy-indole dissolved in 35 mL of DMSO was added 2.01 g (31.5 mmol) of KOH. The reaction was stirred vigourously for 30 mins., at which time 2.86 mL (31.5 mmol) of propyl bromide was added. After 4 hours an additional 5 mL DMSO was added and the reaction was reacted overnight. 1 mL 5% aqueous NH4Cl was added and poured into toluene (150 mL) and washed with saturated NaHCO3 (100 mL). The aqueous layer was extracted twice with toluene (75 mL each) and the combined organic layers washed with brine (100 mL), dried over Na2SO4 and concentrated. The product was dissolved in 100 mL dioxane and freeze-dried to give 4.15 g (15.1 mmol, 95%) of 93.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
2.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Yield
95%

Identifiers

REACTION_CXSMILES
C([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[NH:5][C:4]=1[C:15]([OH:17])=[O:16])C.[OH-].[K+].[CH2:20](Br)[CH2:21][CH3:22].[NH4+].[Cl-].[C:26]1(C)C=CC=C[CH:27]=1>CS(C)=O>[CH2:26]([O:17][C:15]([C:4]1[N:5]([CH2:20][CH2:21][CH3:22])[C:6]2[C:11]([CH:3]=1)=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)=[O:16])[CH3:27] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
C(C)C1=C(NC2=CC=C(C=C12)[N+](=O)[O-])C(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.01 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2.86 mL
Type
reactant
Smiles
C(CC)Br
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred vigourously for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was reacted overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with saturated NaHCO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with toluene (75 mL each)
WASH
Type
WASH
Details
the combined organic layers washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in 100 mL dioxane
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)[N+](=O)[O-])CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.1 mmol
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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